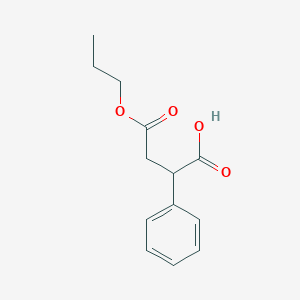

![molecular formula C16H17NO4 B114527 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol CAS No. 150009-16-8](/img/structure/B114527.png)

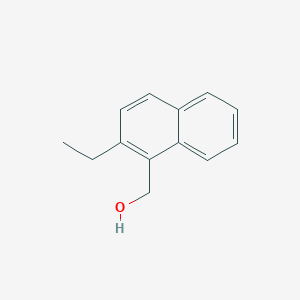

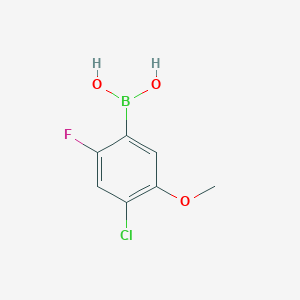

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as L-DOPA-PEG2-NH2 and is a derivative of L-DOPA, which is a precursor of the neurotransmitter dopamine. In

Mécanisme D'action

The mechanism of action of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the conversion of L-DOPA to dopamine, which is a neurotransmitter that regulates movement, mood, and motivation. This compound can also enhance the release of dopamine from presynaptic neurons, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby protecting neurons from oxidative stress and inflammation-induced damage.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol include increased dopamine levels in the brain, enhanced release of dopamine from presynaptic neurons, and protection against oxidative stress and inflammation-induced damage. These effects can lead to improved motor function, mood, and cognition in individuals with neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol in lab experiments include its ability to cross the blood-brain barrier, its stability and solubility in aqueous solutions, and its potential therapeutic applications in neurological disorders. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.

Orientations Futures

There are several future directions for the research and development of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol. These include:

1. Further exploration of the potential therapeutic applications of this compound in neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia.

2. Investigation of the optimal dosage and administration route for this compound in order to maximize its therapeutic effects and minimize potential toxicity.

3. Development of new synthesis methods for 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol that are more cost-effective and scalable.

4. Study of the long-term effects of this compound on the brain and other organs in order to assess its safety and potential side effects.

5. Exploration of the potential use of this compound as a neuroprotective agent in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.

In conclusion, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential advantages and limitations of this compound. However, the future directions outlined above suggest that 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has significant potential for improving the lives of individuals with neurological disorders.

Méthodes De Synthèse

The synthesis of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the reaction of L-DOPA with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). This reaction results in the formation of a stable amide bond between L-DOPA and PEG, which enhances the solubility and stability of the compound.

Applications De Recherche Scientifique

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. This compound acts as a dopamine precursor and can cross the blood-brain barrier, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.

Propriétés

Numéro CAS |

150009-16-8 |

|---|---|

Nom du produit |

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |

Formule moléculaire |

C16H17NO4 |

Poids moléculaire |

287.31 g/mol |

Nom IUPAC |

4-[(3R,4R)-4-(3,4-dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C16H17NO4/c18-13-3-1-9(5-15(13)20)11-7-17-8-12(11)10-2-4-14(19)16(21)6-10/h1-6,11-12,17-21H,7-8H2/t11-,12-/m0/s1 |

Clé InChI |

GDWXPDZDYKOTPH-UHFFFAOYSA-N |

SMILES isomérique |

C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

SMILES |

C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

SMILES canonique |

C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Synonymes |

3,4-bis(3,4-dihydroxyphenyl)pyrrolidine BDHPP trans-3,4-bis(3,4-dihydroxyphenyl)pyrrolidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)